Nemazoline

概要

説明

ナファゾリンは、交感神経刺激薬の血管収縮剤であり、目の充血や痒みの症状の緩和、ならびに鼻詰まりの治療に主に使用されます . ナファゾリンは、結膜および鼻粘膜の細動脈におけるアルファアドレナリン受容体に作用する、速効性のイミダゾリン誘導体であり、血管収縮と充血の軽減をもたらします .

製法

合成経路および反応条件

ナファゾリンは、1-ナフチルアセトニトリルから合成されます。 合成は、1-ナフチルアセトニトリルとエタノールの反応によりイミノエステルを生成し、続いてエチレンジアミンとのヘテロ環化により目的のイミダゾリン誘導体が生成されます . 反応条件は通常、反応物を約2時間還流することを含みます .

工業生産方法

この中間体は、続いてエチレンジアミンと反応させてナファゾリンを生成し、その後、濃塩酸を加えてナファゾリン塩酸塩に変換されます .

化学反応解析

反応の種類

ナファゾリンは、求核置換反応や錯体形成など、さまざまな化学反応を起こします。 注目すべき反応の1つは、80°Cのアルカリ性媒体中で1,2-ナフトキノン-4-スルホン酸ナトリウム塩との求核置換反応であり、オレンジ/赤色の生成物が生成されます .

一般的な試薬と条件

主要生成物

これらの反応から生成される主な生成物には、1,2-ナフトキノン-4-スルホン酸塩と形成されるオレンジ/赤色の錯体があります .

科学研究への応用

ナファゾリンは、幅広い科学研究への応用があります:

作用機序

生化学分析

Biochemical Properties

Nemazoline interacts with alpha 1 and alpha 2 receptors in the nasal mucosa . The nature of these interactions involves the agonistic activity on alpha 1 receptors and antagonistic activity on alpha 2 receptors . This dual activity contributes to its effectiveness as a nasal decongestant .

Cellular Effects

The cellular effects of this compound are primarily observed in the nasal mucosa cells . By interacting with the alpha 1 and alpha 2 receptors, this compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with alpha 1 and alpha 2 receptors . As an alpha 1 agonist and alpha 2 antagonist, this compound can influence enzyme activation or inhibition and induce changes in gene expression

Temporal Effects in Laboratory Settings

It has been noted that this compound is more long-lasting than oxymetazoline on canine nasal mucosa

準備方法

Synthetic Routes and Reaction Conditions

Naphazoline is synthesized from 1-naphthylacetonitrile. The synthesis involves the reaction of 1-naphthylacetonitrile with ethanol to form an iminoester, which then undergoes heterocyclization with ethylenediamine to produce the desired imidazoline derivative . The reaction conditions typically involve refluxing the reactants for about 2 hours .

Industrial Production Methods

This intermediate is then reacted with ethylenediamine to produce naphazoline, which is subsequently converted to naphazoline hydrochloride by adding concentrated hydrochloric acid .

化学反応の分析

Types of Reactions

Naphazoline undergoes various chemical reactions, including nucleophilic substitution and complex formation. One notable reaction is its nucleophilic substitution with 1,2-naphthoquinone-4-sulfonate sodium salt in an alkaline medium at 80°C, forming an orange/red-colored product .

Common Reagents and Conditions

Nucleophilic Substitution: 1,2-naphthoquinone-4-sulfonate sodium salt in alkaline medium at 80°C.

Complex Formation: Various spectrophotometric methods have been developed for the determination of naphazoline in pharmaceutical formulations.

Major Products

The major products formed from these reactions include the orange/red-colored complex formed with 1,2-naphthoquinone-4-sulfonate .

科学的研究の応用

Naphazoline has a wide range of scientific research applications:

Chemistry: Used in spectrophotometric methods for the determination of its concentration in pharmaceutical formulations.

Biology: Acts as a vasoconstrictor in biological studies involving ocular and nasal tissues.

Industry: Utilized in the production of various pharmaceutical products, including eye drops and nasal sprays.

類似化合物との比較

類似化合物

オキシメタゾリン: 鼻充血除去薬として使用される別のイミダゾリン誘導体です。

テトラヒドロゾリン: 目の充血の緩和を目的とした点眼薬に使用されます。

フェニレフリン: 一般的な鼻充血除去薬および血管収縮薬です。

独自性

ナファゾリンは、速効性と眼科用製剤と鼻腔用製剤の両方におけるデュアルユースという独自性を備えています . 他の血管収縮薬とは異なり、短時間で充血と炎症の両方を効果的に軽減できます .

特性

IUPAC Name |

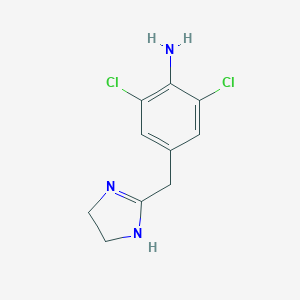

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNRWAIGIEAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156729 | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130759-56-7 | |

| Record name | Nemazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)